molecular formula C12H13FO2 B1462158 Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate CAS No. 1090553-79-9

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Cat. No. B1462158
CAS RN: 1090553-79-9
M. Wt: 208.23 g/mol
InChI Key: DKJXCIWYFJGWQR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate” is C12H13FO2 . The molecular weight is 208.23 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate can be used as a precursor in the synthesis of various indole scaffolds. These scaffolds are then screened for different pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties .

Antiviral Agents

The compound can be utilized to create derivatives that exhibit antiviral activities. For instance, derivatives of indole have been prepared and reported to show inhibitory activity against influenza A and other viruses . This application is crucial in the development of new antiviral medications.

Anti-inflammatory Applications

Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating various diseases. Derivatives synthesized from Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate could be explored for their anti-inflammatory effects, contributing to the development of new anti-inflammatory drugs .

Anticancer Research

Cancer research is an important field where this compound could have significant applications. By synthesizing derivatives that target specific pathways or receptors in cancer cells, researchers can develop new therapeutic agents for cancer treatment .

Anti-HIV Research

HIV is a persistent global health issue, and compounds derived from Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate could be investigated for their potential to inhibit HIV replication, leading to new treatments for HIV/AIDS .

Antioxidant Properties

Oxidative stress contributes to the pathogenesis of various diseases. Derivatives of this compound could be studied for their antioxidant properties, which might help in preventing or treating diseases caused by oxidative damage .

Antimicrobial and Antitubercular Activities

The antimicrobial properties of derivatives could be beneficial in combating bacterial infections, including tuberculosis. Research in this area could lead to the discovery of new antibiotics .

Antidiabetic and Antimalarial Applications

Finally, the compound’s derivatives could be explored for their antidiabetic and antimalarial effects. These applications are particularly relevant in the context of global health, where diabetes and malaria are prevalent .

properties

IUPAC Name

methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJXCIWYFJGWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653884
Record name Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

CAS RN

1090553-79-9
Record name Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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